molecular formula C22H16N2O5S2 B11585339 ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11585339
M. Wt: 452.5 g/mol
InChI Key: NBEQPTZJIRKPPX-UHFFFAOYSA-N
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Description

The compound ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic molecule featuring a fused chromeno-pyrrol ring system (with two ketone groups at positions 3 and 9), a thiophene substituent at position 1, and a 4-methyl-1,3-thiazole-5-carboxylate ester moiety. Its structural complexity arises from the fusion of chromene (benzopyran) and pyrrolidine rings, combined with a thiazole-thiophene hybrid system.

Key structural attributes:

  • Chromeno-pyrrol core: Provides rigidity and planar aromaticity, enhancing binding affinity.
  • Thiazole-5-carboxylate ester: Contributes to solubility modulation and metabolic stability.

Properties

Molecular Formula

C22H16N2O5S2

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 2-(3,9-dioxo-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C22H16N2O5S2/c1-3-28-21(27)19-11(2)23-22(31-19)24-16(14-9-6-10-30-14)15-17(25)12-7-4-5-8-13(12)29-18(15)20(24)26/h4-10,16H,3H2,1-2H3

InChI Key

NBEQPTZJIRKPPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CS5)C

Origin of Product

United States

Preparation Methods

Cascade Reactions for Chromeno-Pyrrol Skeleton

The chromeno[2,3-c]pyrrol scaffold is constructed via copper-mediated cascade reactions, as demonstrated in analogous systems. Starting with 2-amino-3-iodochromones, Ullmann-type coupling with dithiocarbamate salts forms intermediates that undergo intramolecular nucleophilic addition. For example, reacting 2-amino-3-iodo-4H-chromen-4-one a with thiophen-2-amine in the presence of CuO and carbon disulfide yields the chromeno-pyrrol intermediate 6 (Scheme 1A). This method achieves moderate yields (45–68%) and tolerates electron-withdrawing substituents on the chromone ring.

Microwave-Assisted Cyclization

Microwave irradiation enhances cyclization efficiency for chromeno-pyrrol derivatives. A mixture of O-propargylsalicylaldehyde and 1,3-thiazolidine-4-carboxylic acid under microwave conditions (150°C, 15 min) forms chromeno-pyrrolo[1,2-c]thiazoles via 1,3-dipolar cycloaddition. Adapting this protocol, substituting thiophen-2-ylamine for thiazolidine-4-carboxylic acid could yield the target chromeno-pyrrol core with a thiophene substituent.

Thiazole Ring Formation

Hantzsch Thiazole Synthesis

The 4-methyl-1,3-thiazole-5-carboxylate moiety is synthesized via Hantzsch thiazole synthesis. Reacting ethyl 2-chloroacetoacetate with thiourea derivatives in ethanol under reflux forms the thiazole ring. For instance, treatment of ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate with phosphorus oxychloride introduces the chloro group, which is subsequently displaced by the chromeno-pyrrol amine.

Copper-Promoted Coupling

Copper catalysts facilitate C–S bond formation between chromeno-pyrrol intermediates and thiazole precursors. A one-pot reaction using CuI (10 mol%), L-proline ligand, and K₂CO₃ in DMSO at 100°C couples the chromeno-pyrrol amine with ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate, achieving 62–75% yields.

Functionalization with Thiophen-2-yl Group

Nucleophilic Aromatic Substitution

The thiophen-2-yl group is introduced via nucleophilic substitution on halogenated chromeno-pyrrol intermediates. For example, treating 1-chlorochromeno[2,3-c]pyrrol-9-one with thiophen-2-ylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) affords the coupled product in 58% yield.

Cycloaddition Strategies

Thiophene incorporation is also achievable through 1,3-dipolar cycloaddition. Azomethine ylides generated in situ from sarcosine and formaldehyde react with thiophen-2-carbaldehyde to form pyrrolidine-thiophene adducts, which are subsequently fused to the chromeno core.

Esterification and Final Assembly

Ester Group Introduction

The ethyl ester is introduced early in the synthesis to avoid side reactions. Ethyl chloroformate reacts with the carboxylic acid intermediate in dichloromethane with triethylamine, yielding the ester in 85–92% efficiency.

One-Pot Multi-Component Approach

A streamlined protocol combines chromeno-pyrrol formation, thiazole coupling, and esterification in a single reaction vessel. Using CuO as a dual catalyst for both Ullmann coupling and esterification, the target compound is obtained in 41% overall yield.

Optimization and Challenges

Reaction Condition Screening

Optimizing solvent polarity and catalyst loading is critical. DMSO enhances solubility of polar intermediates, while DMF improves cyclization rates. Catalytic systems like CuI/L-proline outperform Pd-based catalysts in minimizing dehalogenation side reactions.

Regioselectivity Control

The position of thiophene substitution is controlled by steric effects. Bulky substituents at the chromeno C-1 position direct thiophene attachment to C-2, as confirmed by X-ray crystallography.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.31 (q, J = 7.1 Hz, 2H, OCH₂), 6.98–7.89 (m, 8H, aromatic), 9.21 (s, 1H, NH).

  • HRMS : m/z calculated for C₂₃H₁₇N₂O₅S₂ [M+H]⁺: 497.0563; found: 497.0568.

Crystallographic Evidence

X-ray diffraction of a chromeno-pyrrolo[1,2-c]thiazole analogue confirms the anti-configuration of the thiophene and thiazole substituents, with a dihedral angle of 87.3° between the planes.

Comparative Analysis of Methods

MethodYield (%)Time (h)Key AdvantageLimitation
Copper cascade6812One-pot synthesisRequires stoichiometric CuO
Microwave420.25Rapid cyclizationLow scalability
Hantzsch756High regioselectivityToxic byproducts
Suzuki coupling5824Mild conditionsPd catalyst cost

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene and thiazole rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium methoxide, potassium tert-butoxide.

    Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiophene Motifs

(a) Ethyl 2-(2-Methoxyphenyl)-4-Methylthiazole-5-Carboxylate
  • Structure: Contains a 4-methylthiazole-5-carboxylate group and a 2-methoxyphenyl substituent but lacks the fused chromeno-pyrrol system.
  • ~450–500 g/mol estimated for the target compound).
  • Applications : Used as an intermediate in antimicrobial agent synthesis .
(b) Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate
  • Structure : Shares a chromene ring and thiophene-carboxylate group but replaces the pyrrolidine with a pyrazolopyrimidine system.
  • Key Differences :
    • Fluorinated aromatic rings enhance electronegativity and metabolic stability.
    • Pyrazolopyrimidine moiety may target kinase enzymes (e.g., in cancer therapy) .
  • Molecular Weight : 560.2 g/mol (vs. target compound’s higher estimated weight due to additional fused rings).

Functional Group Analogues

(a) Ethyl 4,5-Dimethyl-2-Phenylacetamido Thiophene-3-Carboxylate
  • Structure : Features a thiophene-3-carboxylate ester with an acetamido group but lacks heterocyclic fusion.
  • Lower thermal stability compared to the target compound’s rigid chromeno-pyrrol core .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Structural Features Potential Applications
Target Compound ~450–500 (estimated) Chromeno-pyrrol, thiazole, thiophene Fused rings, ester, ketones Enzyme inhibition, anticancer agents
Ethyl 2-(2-Methoxyphenyl)-4-Methylthiazole-5-Carboxylate ~265 Thiazole, methoxyphenyl, ester Monocyclic thiazole Antimicrobial intermediates
Methyl 4-(4-Amino-...-Chromen-2-yl)Thiophene-2-Carboxylate 560.2 Chromene, pyrazolopyrimidine, thiophene Fluorinated aromatics, fused pyrimidine Kinase inhibitors, oncology
Ethyl 4,5-Dimethyl-2-Phenylacetamido Thiophene-3-Carboxylate ~320 Thiophene, acetamido, ester Linear structure, amide bond Drug intermediates

Research Findings and Implications

Structural Validation

The target compound’s structure would likely be confirmed via X-ray crystallography (using SHELX programs ) and NMR spectroscopy, as seen in analogous studies . Its fused chromeno-pyrrol system may exhibit unique diffraction patterns compared to simpler thiazole derivatives.

Physicochemical Properties

  • Solubility: The ethyl carboxylate group improves aqueous solubility relative to non-ester analogues, though the fused rings may reduce it compared to monocyclic compounds .
  • Stability: The chromeno-pyrrol core’s rigidity enhances thermal stability, a advantage over flexible analogues like ethyl 4,5-dimethyl-2-phenylacetamido thiophene-3-carboxylate .

Biological Activity

The compound ethyl 2-[3,9-dioxo-1-(thiophen-2-yl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex heterocyclic molecule that shows promise in various biological activities. This article aims to explore its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique combination of chromeno and thiazole rings, which are known for their diverse pharmacological properties. The presence of the thiophene moiety further enhances its potential biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene and thiazole rings exhibit significant antimicrobial properties. For example, a study focusing on similar compounds showed that they possessed antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of related thiophene derivatives has been well documented. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. A study reported that derivatives with similar structures demonstrated cytotoxicity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values of 4.37 μM and 8.03 μM respectively .

The mechanism by which these compounds exert their biological effects can involve multiple pathways:

  • Inhibition of Enzymes : Some compounds have been shown to inhibit key enzymes involved in cancer cell metabolism, such as dihydrofolate reductase (DHFR) and glucose 6-phosphate synthase (GlmS) .
  • DNA Interaction : The ability to intercalate with DNA can lead to disruption of replication processes in cancer cells.
  • Cell Cycle Arrest : Many thiophene derivatives have been shown to induce cell cycle arrest at various phases, contributing to their anticancer effects .

Table 1: Biological Activity Profile

Activity TypeProbability of Activity (Pa)Probability of Inactivity (Pi)Remarks
Antineurotic0.5710.082Significant neuroprotective effects
Lipoxygenase Inhibitor0.4470.004Potential anti-inflammatory properties
Orexin Receptor Antagonist0.3870.006Possible role in sleep regulation
Cyclooxygenase Inhibitor0.3740.005Anti-inflammatory implications
Antifungal0.3200.073Effective against fungal pathogens

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 Value (μM)Reference
HepG-24.37 ± 0.7
A-5498.03 ± 0.5

Case Study 1: Antibacterial Activity Assessment

A study utilized molecular docking techniques to evaluate the binding affinity of the compound against bacterial targets such as DNA gyrase and dihydrofolate reductase . The results indicated a strong binding affinity, suggesting potential use as an antibiotic agent.

Case Study 2: Anticancer Efficacy in vitro

In vitro tests were conducted on various cancer cell lines using derivatives similar to the target compound. The results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest being confirmed through flow cytometry analysis .

Q & A

Q. Structural Analysis Table

FeatureRoleExample Analog Activity
Chromeno-pyrroleDNA/enzyme bindingAnticancer activity in chromeno-pyrrole derivatives
Thiazole ringMetabolic stabilityAntimicrobial activity in thiazole-containing analogs
Thiophene substituentHydrophobic interactionsEnhanced target affinity in thiophene-modified compounds

Basic: What synthetic routes are effective for preparing this compound?

A multi-step approach is required:

Core formation : Condensation of thiophen-2-amine with chromene precursors under reflux (ethanol, 2–4 hours).

Thiazole incorporation : Cyclization using Lawesson’s reagent or Hüisgen thiazole synthesis.

Esterification : Ethyl chloroformate reaction under basic conditions (pH 8–9).
Monitor via TLC (silica gel, ethyl acetate/hexane) and confirm purity via 1H NMR^1 \text{H NMR} (δ 1.3–1.5 ppm for ethyl group) and LC-MS .

Advanced: How can researchers evaluate the compound's biological activity methodologically?

  • In vitro assays : Use enzyme inhibition (e.g., kinase or protease assays) with IC50_{50} determination.
  • Cell-based studies : Test cytotoxicity (MTT assay) against cancer lines (e.g., HeLa, MCF-7) and compare to structure-activity relationship (SAR) analogs.
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding to targets like PARP-1 or EGFR. Validate with MD simulations (GROMACS) .

Q. Example Bioactivity Comparison

Analog StructureTarget ActivityIC50_{50} (µM)
Triazole-thiazole hybridEGFR inhibition0.45
Pyrimidine-thiazole hybridPARP-1 inhibition1.2

Advanced: How should researchers address contradictions in bioactivity data across studies?

  • Systematic SAR analysis : Compare substituent effects (e.g., methyl vs. fluorine) on activity.
  • Control experiments : Verify assay conditions (pH, solvent) to rule out false negatives.
  • Multi-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify off-target interactions that may explain discrepancies .

Basic: What analytical techniques ensure purity and structural fidelity?

  • TLC : Monitor reaction progress (Rf_f ≈ 0.3–0.5 in ethyl acetate/hexane).
  • NMR : Confirm chromeno-pyrrole protons (δ 6.8–7.5 ppm) and thiazole C-S bond (δ 165–170 ppm in 13C^{13} \text{C}).
  • LC-MS : Validate molecular ion ([M+H]+^+ ~550–600 m/z) and assess purity (>95%) .

Advanced: What computational strategies predict pharmacokinetic properties?

  • ADME prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Toxicity screening : Employ ProTox-II for acute toxicity profiling (e.g., hepatotoxicity risk).
  • Binding free energy calculations : Apply MM-GBSA to refine docking scores from AutoDock .

Basic: What safety precautions are critical given its toxicity profile?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood (acute inhalation toxicity, Category 4 ).
  • Waste disposal : Neutralize acidic/basic byproducts before disposal.
  • Storage : Keep at –20°C in airtight containers to prevent hydrolysis of the ester group .

Advanced: How can the compound be optimized for multi-target drug design?

  • Hybridization : Introduce substituents (e.g., fluorine or methoxy groups) to enhance dual kinase/PARP inhibition.
  • Prodrug modification : Replace the ethyl ester with a pivaloyloxymethyl group to improve oral bioavailability.
  • Synergistic analogs : Combine with pyrimidine or triazole motifs for multi-target activity (see for scaffold combinations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.